molecular formula C9H8BrN3 B1286839 6-bromo-N-methylquinazolin-2-amine CAS No. 882670-77-1

6-bromo-N-methylquinazolin-2-amine

Cat. No.: B1286839
CAS No.: 882670-77-1
M. Wt: 238.08 g/mol
InChI Key: SVCYTTMHAGTBOR-UHFFFAOYSA-N
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Description

6-Bromo-N-methylquinazolin-2-amine (CAS: 882670-77-1) is a quinazoline derivative featuring a bromine atom at position 6 and a methyl-substituted amine at position 2. The bromine atom enhances electrophilicity and influences binding interactions, while the N-methyl group modulates steric and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-methylquinazolin-2-amine can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzonitriles with N-benzyl cyanamides under acidic conditions . Another method includes the use of 2-aminobenzoic acid derivatives, which undergo amidation and cyclization reactions to form the quinazoline ring .

Industrial Production Methods

Industrial production of quinazoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-methylquinazolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-bromo-N-methylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert anticancer and anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Variations on the Amine Group

The nature of the amine substituent significantly impacts physicochemical and biological properties:

  • N-Methyl (Target Compound) : Balances lipophilicity and solubility, favoring membrane permeability.
  • N-Benzyl (N-Benzyl-6-bromo-4-methylquinazolin-2-amine, 3ca) : Increased lipophilicity due to the aromatic benzyl group; melting point: 166–167°C .
  • N,N-Dimethyl (6-Bromo-N,N-dimethylquinazolin-2-amine) : Enhanced steric bulk reduces hydrogen-bonding capacity; molecular weight: 276.11 g/mol .

Core Heterocycle Modifications

  • Quinoline vs. Quinazoline: 6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine: Quinoline core lacks the second nitrogen at position 3, altering electron distribution and binding affinity .
  • Benzothiazole Derivatives (6-Bromo-N-methylbenzo[d]thiazol-2-amine) : Reduced nitrogen content compared to quinazoline; molecular weight: 243.12 g/mol .

Positional and Additional Substituents

  • 2-Chloro Substitution (6-Bromo-2-chloroquinazolin-4-amine) : Chlorine at position 2 enhances electrophilicity but alters amine reactivity .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Amine Substituent Bromo Position Molecular Formula Molecular Weight (g/mol) Key Properties Reference
6-Bromo-N-methylquinazolin-2-amine Quinazoline N-methyl 6 C₉H₈BrN₃ 268.09 Not reported
N-Benzyl-6-bromo-4-methylquinazolin-2-amine Quinazoline N-benzyl 6 C₁₆H₁₄BrN₃ 344.21 Mp: 166–167°C; Yield: 81%
6-Bromo-N,N-dimethylquinazolin-2-amine Quinazoline N,N-dimethyl 6 C₁₀H₁₀BrN₃ 276.11 Bp: 367°C; Density: 1.535 g/cm³
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine Quinazoline N-(thiophen-2-ylmethyl) 6 C₁₄H₁₂BrN₃S 350.23 Kinase inhibitor (CLK1)
6-Bromo-N-(triazol-5-yl)quinolin-4-amine Quinoline N-(triazol-5-yl) 6 C₁₇H₁₃BrN₆ 397.23 Library synthesis (Yield: 68%)
6-Bromo-N-methylbenzo[d]thiazol-2-amine Benzothiazole N-methyl 6 C₈H₇BrN₂S 243.12 Not reported

Biological Activity

6-Bromo-N-methylquinazolin-2-amine is a heterocyclic compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Quinazoline Derivatives

Quinazoline derivatives, including this compound, are recognized for their extensive biological activities. These compounds have been associated with various pharmacological effects such as:

  • Analgesic
  • Anti-inflammatory
  • Antihypertensive
  • Antibacterial
  • Antidiabetic
  • Antimalarial
  • Sedative-hypnotic
  • Antihistaminic
  • Anticancer
  • Anti-convulsant
  • Anti-tubercular
  • Antiviral .

The biological activity of this compound can be attributed to its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes and proteins, particularly kinases and dihydrofolate reductase, which are crucial for cell signaling and growth regulation .

Key Mechanisms Include:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cellular metabolism and proliferation.
  • Induction of Apoptosis : It has been reported to induce programmed cell death in cancer cells, thereby exhibiting anticancer properties.
  • Cell Signaling Modulation : It affects various signaling pathways that regulate cellular functions and responses.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Studies suggest that quinazoline derivatives can effectively target multiple cancer types, making them promising candidates for cancer therapy .

Antibacterial Properties

The compound also demonstrates notable antibacterial activity against various bacterial strains, including multidrug-resistant organisms. Its mechanism involves compromising bacterial cell membrane integrity, leading to cell lysis .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown potential in reducing inflammation. It may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic effects in inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Anticancer Activity : A study demonstrated that this compound significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .
  • Antibacterial Efficacy : Another research article reported that this compound exhibited potent antibacterial activity against Staphylococcus aureus with an IC50 value indicating effective inhibition at low concentrations .
  • Anti-inflammatory Mechanism : A biochemical analysis revealed that the compound inhibited the expression of cyclooxygenase enzymes, which are key mediators in inflammatory responses .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to other related compounds:

CompoundAnticancer ActivityAntibacterial ActivityAnti-inflammatory Activity
This compoundHighModerateSignificant
N-(benzo[d]thiazol-2-yl)-6-bromo...Very HighLowModerate
6-Bromo-2-methoxyquinolin-3-ylModerateHighLow

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-N-methylquinazolin-2-amine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 6-bromo-2-chloroquinazoline with methylamine. Key steps include:

  • Dissolving 6-bromo-2-chloroquinazoline in a polar aprotic solvent (e.g., DMF or THF).
  • Adding methylamine (in excess) and a base (e.g., Hünig’s base) to facilitate deprotonation.
  • Stirring at room temperature or mild heating (40–60°C) for 2–4 hours.
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) or recrystallization.
    Yield optimization: Use anhydrous conditions, stoichiometric control of methylamine, and inert atmosphere to minimize side reactions .

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Compare 1H^1H and 13C^{13}C NMR spectra with literature data. Key signals: quinazoline aromatic protons (δ 7.5–8.5 ppm), methyl group (δ 2.8–3.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak ([M+H]+^+) with theoretical mass (e.g., C10_{10}H9_{9}BrN3_3: 266.9984).
  • LCMS Purity Analysis : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is required for biological assays .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Methodological Answer :

  • Antimicrobial Screening : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Kinase Inhibition : Use fluorescence-based kinase assays (e.g., VEGFR-2 inhibition) with ATP concentration titrations to determine IC50_{50} values .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess selectivity indices .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, N-alkylation) affect the compound’s kinase inhibitory activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :
SubstituentPositionActivity TrendExample Reference
Bromine6Enhances binding to hydrophobic kinase pockets
MethylNReduces metabolic instability but may decrease solubility
Chlorine6Lower potency compared to bromine (weaker halogen bonding)
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses in VEGFR-2 or EGFR kinase domains .

Q. What crystallographic strategies are effective for resolving structural ambiguities in quinazoline derivatives?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., chloroform/methanol). Use SHELX programs for structure refinement .
  • Key Parameters : Monitor R-factor (<0.05), data-to-parameter ratio (>10:1), and thermal displacement parameters for Br and N-methyl groups .
  • Challenges : Bromine’s high electron density may cause absorption errors; apply multi-scan corrections .

Q. How can researchers reconcile contradictory data in biological activity across studies (e.g., divergent IC50_{50} values)?

  • Methodological Answer :

  • Standardization : Use identical assay conditions (e.g., ATP concentration, cell passage number).
  • Orthogonal Assays : Confirm kinase inhibition via Western blot (phosphorylation status) and SPR (binding kinetics) .
  • Meta-Analysis : Compare data across ≥3 independent studies with statistical weighting for sample size and methodology rigor .

Q. What computational tools are suitable for predicting metabolic pathways and toxicity profiles?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate solubility (LogS), cytochrome P450 interactions, and hepatotoxicity .
  • Metabolic Site Identification : Perform DFT calculations (e.g., Gaussian 09) to identify susceptible positions (e.g., N-methyl oxidation) .
  • Toxicity Profiling : Leverage Tox21 database and molecular dynamics simulations to assess off-target binding .

Properties

IUPAC Name

6-bromo-N-methylquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-11-9-12-5-6-4-7(10)2-3-8(6)13-9/h2-5H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCYTTMHAGTBOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C2C=C(C=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582073
Record name 6-Bromo-N-methylquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882670-77-1
Record name 6-Bromo-N-methylquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-bromo-N-methylquinazolin-2-amine
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6-bromo-N-methylquinazolin-2-amine
6-bromo-N-methylquinazolin-2-amine
6-bromo-N-methylquinazolin-2-amine
6-bromo-N-methylquinazolin-2-amine

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